molecular formula C12H22ClNO B2452265 (3-Methoxy-1-adamantyl)methanamine;hydrochloride CAS No. 13358-19-5

(3-Methoxy-1-adamantyl)methanamine;hydrochloride

Cat. No. B2452265
CAS RN: 13358-19-5
M. Wt: 231.76
InChI Key: GRRGNRYTHLDOHR-UHFFFAOYSA-N
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Description

“(3-Methoxy-1-adamantyl)methanamine;hydrochloride” is a chemical compound. It is also known as α-Methyltricyclo [3.3.1.13,7]-decane-1-methanamine hydrochloride or Rimantadine hydrochloride . The empirical formula is C12H21N · HCl . The CAS Number is 1501-84-4 .


Molecular Structure Analysis

The molecular weight of “this compound” is 215.76 . The InChI key is OZBDFBJXRJWNAV-MZHJCFSPSA-N .


Physical And Chemical Properties Analysis

The melting point of a related compound, (3-chloroadamantan-1-yl)methanamine hydrochloride, is 310-312°C .

Scientific Research Applications

  • DNA Binding and Molecular Modeling : A study by Milanese et al. (2011) explored the synthesis of compounds related to (3-Methoxy-1-adamantyl)methanamine hydrochloride and their DNA binding capabilities. The adamantyl group significantly influences the binding to DNA, emphasizing the potential role of such compounds in biochemical research.

  • Crystal Structure and Biological Activity : Research by Bai et al. (2012) on similar adamantyl compounds highlights the importance of crystal structure analysis in understanding their biological activity. This work is pivotal in medicinal chemistry, especially in the context of drug design.

  • Cancer Cell Growth and Apoptosis : Dawson et al. (2008) investigated adamantyl-substituted molecules related to (3-Methoxy-1-adamantyl)methanamine hydrochloride. They found these compounds influence cancer cell growth and apoptosis, providing insights into potential therapeutic applications (Dawson et al., 2008).

  • Chemical Reactivity and Synthesis : Studies like those conducted by Lomas et al. (2000) focus on the synthesis and reactivity of adamantyl compounds. These insights are crucial for developing new synthetic methods in chemistry.

  • Long-Lived Quinone Methides : Basarić et al. (2010) explored the photochemical formation of adamantylidene-quinone methides. Their findings are significant for understanding the stability and reactivity of these compounds in various chemical environments (Basarić et al., 2010).

  • Inhibition of Glucosylceramide Metabolism : Research on adamantyl-methoxy-functionalized derivatives, as studied by Wennekes et al. (2007), has implications in the treatment of diseases related to glucosylceramide metabolism.

  • Molecular Docking Studies : Studies like the one conducted by Kwong et al. (2017) use molecular docking to understand how adamantyl-based compounds interact with biological targets, providing insights for drug discovery and development.

  • Antimicrobial and Anti-HIV Activities : El-Emam et al. (2004) investigated adamantyl-substituted thio-1,3,4-oxadiazoles, revealing their potential antimicrobial and anti-HIV activities. This research opens avenues for developing new antiviral and antibacterial agents (El-Emam et al., 2004).

properties

IUPAC Name

(3-methoxy-1-adamantyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13;/h9-10H,2-8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGNRYTHLDOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13358-19-5
Record name (3-methoxyadamantan-1-yl)methanamine hydrochloride
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